2,4-Difluorophenylboronic acid
Overview
Description
2,4-Difluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BF2O2. It is a derivative of phenylboronic acid where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2,4-Difluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with the palladium (II) complex in the SM coupling reaction. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is used as a reagent in organic synthesis, suggesting that its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific conditions of the reaction it is used in .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including enantiomerically pure 3,3’'-bis-arylated BINOL derivatives and highly efficient phosphorescent iridium (III) complexes .
Action Environment
The action of this compound is influenced by the specific conditions of the reaction it is used in. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of this compound can also be influenced by environmental factors such as air and moisture .
Biochemical Analysis
Biochemical Properties
2,4-Difluorophenylboronic acid is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The Suzuki-Miyaura coupling reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Molecular Mechanism
The molecular mechanism of this compound involves its role in Suzuki-Miyaura coupling reactions. In these reactions, this compound acts as a boron reagent, participating in the transmetalation process where it transfers its organic group to palladium .
Temporal Effects in Laboratory Settings
It is known that the compound is used in Suzuki-Miyaura coupling reactions, which are widely applied in laboratory settings due to their mild and functional group tolerant reaction conditions .
Metabolic Pathways
It is known that the compound is used in Suzuki-Miyaura coupling reactions, which involve the transmetalation of organic groups from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound often involves similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically conducted in organic solvents such as toluene or ethanol, under inert atmospheres (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,4-Difluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: The parent compound without fluorine substituents.
2,4-Dichlorophenylboronic acid: A similar compound with chlorine atoms instead of fluorine.
4-Fluorophenylboronic acid: A derivative with a single fluorine atom at the 4 position.
Uniqueness: 2,4-Difluorophenylboronic acid is unique due to the presence of two fluorine atoms, which significantly influence its electronic properties and reactivity. The fluorine atoms increase the acidity of the boronic acid and enhance its ability to participate in cross-coupling reactions, making it more efficient and selective compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
(2,4-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLRSCZSKQTFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370225 | |
Record name | 2,4-Difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144025-03-6 | |
Record name | 2,4-Difluorophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144025-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar structure of 2,4-Difluorophenylboronic acid?
A1: The planar structure of this compound, with a mean deviation of 0.019 Å from planarity, indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring []. This delocalization can influence the molecule's reactivity and interactions with other molecules. For example, it plays a role in the formation of hydrogen bonds observed in the crystal structure.
Q2: How does this compound interact with other molecules in its crystal structure?
A2: In its crystal structure, this compound forms inversion dimers linked by two O—H⋯O hydrogen bonds []. Additionally, an intramolecular O—H⋯F hydrogen bond stabilizes the conformation. The same hydrogen atom participating in the intramolecular bond also engages in an intermolecular O—H⋯F link, leading to the formation of molecular sheets within the crystal lattice.
Q3: What is the role of this compound in Suzuki cross-coupling reactions?
A3: this compound is a valuable reagent in Suzuki cross-coupling reactions, often employed to introduce a 2,4-difluorophenyl substituent onto various substrates. For instance, it has been successfully utilized in the synthesis of α-(fluorophenyl)pyridines by reacting with 2-bromopyridine or its derivatives in the presence of a palladium catalyst []. The choice of catalyst system is crucial, as those containing Pd(PPh3)4 have shown greater reactivity with sterically hindered boronic acids like this compound, yielding the desired products in good yields without undesirable self-coupling byproducts.
Q4: How does the degree of fluorination in arylboronic esters influence their interactions with 4,4′-bipyridine?
A4: Studies on fluorinated arylboronic esters derived from catechol and their adducts with 4,4′-bipyridine demonstrate that the degree of fluorination directly impacts the molecular conformation of the coordinated boronic ester moieties []. The presence of fluorine atoms introduces C–H···F and F···F contacts within the crystal lattice, significantly influencing the intermolecular interactions and overall supramolecular organization of the adducts. This control over molecular organization through fluorination tuning has potential applications in designing materials with specific host-guest properties.
Q5: What makes the this compound-based adduct a suitable candidate for the separation of xylene isomers?
A5: The adduct formed between the catechol ester of this compound and 4,4′-bipyridine exhibits a remarkable ability to form inclusion complexes with various aromatic guests, including xylene isomers []. This inclusion ability stems from the sandwich-type complexes formed between the host adduct and guest molecules, stabilized by π···π interactions with the bipyridine linkers and additional contacts with the catecholate and B-arylF subunits. The distinct crystal structures and host-guest ratios observed for different xylene isomers suggest the potential for selective separation, highlighting the potential of such fluorinated boronic ester adducts in separation science.
Q6: How does this compound contribute to the understanding of ultralong organic phosphorescence?
A6: Research on this compound (24FBP) has provided valuable insights into achieving ultralong organic phosphorescence (UOP) []. The crystal of 24FBP exhibits an exceptional UOP lifetime of 2.50 s under ambient conditions, a remarkable feat among single-component pure organic phosphors. This longevity is attributed to the stabilization of triplet excitons through H-aggregation and, importantly, the confinement of rotation in the molecular rotors within the crystal lattice. This finding underscores the significance of controlling molecular motion for achieving extended phosphorescence lifetimes, opening avenues for designing new UOP materials with tailored properties for applications like anticounterfeiting.
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